2-Methoxy-6-(trifluoromethyl)benzoyl chloride

Description

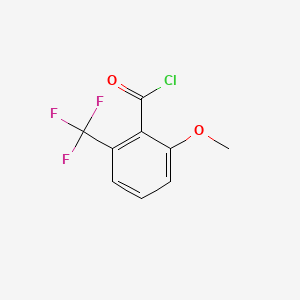

Chemical Structure: 2-Methoxy-6-(trifluoromethyl)benzoyl chloride (C₉H₆ClF₃O₂) is a benzoyl chloride derivative featuring a methoxy (-OCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 6 on the aromatic ring. This combination of electron-donating (methoxy) and electron-withdrawing (CF₃) substituents imparts unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers .

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-6-4-2-3-5(9(11,12)13)7(6)8(10)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPBLTYRTHTMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methoxy-6-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-methoxy-6-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out by adding thionyl chloride to the benzoic acid in a reaction vessel, followed by heating the mixture to reflux at around 80°C for approximately 10 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure, yielding the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reaction vessels and more efficient distillation equipment to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.

Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while reduction with LiAlH4 would yield the corresponding alcohol.

Scientific Research Applications

Pharmaceutical Development

2-Methoxy-6-(trifluoromethyl)benzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of bioactive groups that can enhance therapeutic efficacy. For instance, it has been utilized in the development of novel anti-trypanosomal agents targeting Trypanosoma brucei, where modifications to its structure have shown promise in improving selectivity and potency against the parasite while minimizing cytotoxic effects on mammalian cells .

Agrochemical Synthesis

In agrochemistry, this compound is employed as a building block for the synthesis of herbicides and pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemical agents by improving their lipophilicity and metabolic stability. Research indicates that derivatives of this compound can exhibit lower toxicity while maintaining effectiveness against pests .

Material Science

The compound's reactivity makes it valuable in material science, particularly in the development of fluorinated polymers and coatings. These materials often exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms, which can be critical in high-performance applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the 2-methoxy-6-(trifluoromethyl)benzoyl moiety into target molecules.

Comparison with Similar Compounds

Key Identifiers :

- CAS Number : EN300-27145217 (referenced in , though standard CAS registries may list alternate identifiers).

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares 2-Methoxy-6-(trifluoromethyl)benzoyl chloride with other benzoyl chloride derivatives, emphasizing substituent positions and electronic effects:

Physicochemical Properties

LogP Values :

- Fluorinated derivatives (e.g., 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, LogP 3.224) exhibit higher hydrophobicity than methoxy-containing analogs, impacting solubility in organic solvents .

- The methoxy group in the target compound likely reduces LogP compared to purely halogenated analogs, enhancing water solubility for specific applications .

Thermal Stability :

- 4-(Trifluoromethyl)benzoyl chloride (bp 78–79°C at 16 mmHg) demonstrates volatility suitable for distillation purification, whereas methoxy-substituted derivatives may require alternative purification methods due to higher boiling points .

Biological Activity

2-Methoxy-6-(trifluoromethyl)benzoyl chloride is a halogenated aromatic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring both methoxy and trifluoromethyl substituents, suggests a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H7ClF3O. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Weight | 233.6 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antimicrobial Activity

Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of benzoyl chloride with trifluoromethyl groups showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.39 to 1.56 mg/L for different bacterial strains, suggesting promising potential for development as antibacterial agents .

Anticancer Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. In vitro studies revealed that this compound exhibits significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations . The mechanism appears to involve tubulin destabilization, which is crucial for cancer cell mitosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group may enhance the compound's binding affinity to proteins involved in cell signaling pathways, leading to altered cellular responses.

Case Studies

-

Antimicrobial Efficacy :

A series of studies evaluated the antimicrobial properties of various benzoyl chloride derivatives, including this compound. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts . -

Cytotoxicity in Cancer Cells :

In a recent study focusing on breast cancer cell lines (MCF-7), this compound was shown to significantly inhibit cell growth at concentrations as low as 100 nM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.